molecular formula C18H20N2O3 B13187740 Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13187740
M. Wt: 312.4 g/mol
InChI Key: WOSLQDQDXCZCOT-UHFFFAOYSA-N
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Description

Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[410]heptane-3-carboxylate is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core. This is followed by functional group modifications to introduce the benzyl and pyrrole moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups and the bicyclic core structure gives this compound distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C13H15N1O3C_{13}H_{15}N_{1}O_{3} and its structure features a bicyclic framework that contributes to its unique biological properties. The presence of the pyrrole moiety is particularly significant due to its known interactions with various biological targets.

PropertyValue
Molecular FormulaC13H15N1O3
Molecular Weight233.27 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of bicyclic compounds similar to this compound. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and A375, with IC50 values indicating potent activity (IC50 values ranging from 0.39 µM to 4.2 µM) .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study, several derivatives were screened for their anticancer activity:

CompoundCell LineIC50 (µM)
Compound AMCF70.46
Compound BA3754.2
Benzyl derivativeNCI-H4600.39

These findings suggest that modifications in the bicyclic structure can enhance anticancer properties, making it a promising scaffold for drug development.

Neuropharmacological Effects

Bicyclic compounds like Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane have been investigated for their neuropharmacological effects, particularly as selective reuptake inhibitors for neurotransmitters such as serotonin, norepinephrine, and dopamine (SERT, NET, and DAT). These compounds demonstrate excellent bioavailability and brain penetration, which are crucial for central nervous system (CNS) activity .

The proposed mechanism involves the inhibition of neurotransmitter reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft, which may enhance mood and cognitive functions.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

benzyl 6-(1-methylpyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C18H20N2O3/c1-19-10-5-8-15(19)18-9-11-20(12-16(18)23-18)17(21)22-13-14-6-3-2-4-7-14/h2-8,10,16H,9,11-13H2,1H3

InChI Key

WOSLQDQDXCZCOT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C23CCN(CC2O3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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